N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a dihydropyridazine carboxamide moiety
Preparation Methods
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the benzofuran ring, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the dihydropyridazine carboxamide moiety. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Chemical Reactions Analysis
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and fluorobenzoyl moieties. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its distinct combination of functional groups, which contribute to its unique properties and potential applications .
Properties
Molecular Formula |
C27H18FN3O4 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C27H18FN3O4/c1-16-6-12-19(13-7-16)31-15-14-21(32)24(30-31)27(34)29-23-20-4-2-3-5-22(20)35-26(23)25(33)17-8-10-18(28)11-9-17/h2-15H,1H3,(H,29,34) |
InChI Key |
GFSCFEMKMLVPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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